
Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride is a complex organometallic compound that features a ruthenium center coordinated to a carbonyl group, a chloride ion, and three triphenylphosphine ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structural properties and versatile reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride typically involves the reaction of ruthenium trichloride with triphenylphosphine in the presence of a carbon monoxide source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to achieve higher yields and purity.
化学反応の分析
Types of Reactions
Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands such as triphenylphosphine can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium oxides, while substitution reactions can produce a variety of ruthenium complexes with different ligands.
科学的研究の応用
Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride has a wide range of applications in scientific research:
作用機序
The mechanism by which Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride exerts its effects involves coordination to substrates through its ruthenium center. This coordination facilitates various catalytic processes by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific application, such as binding to DNA in biological systems or activating small molecules in catalytic processes .
類似化合物との比較
Similar Compounds
Similar compounds to Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride include other ruthenium complexes with different ligands, such as:
- Ruthenium trichloride
- Ruthenium carbonyl complexes
- Ruthenium phosphine complexes
Uniqueness
What sets this compound apart is its specific combination of ligands, which imparts unique reactivity and stability. The presence of three triphenylphosphine ligands provides steric protection and electronic effects that enhance its catalytic properties compared to other ruthenium complexes .
特性
分子式 |
C55H46ClOP3Ru |
|---|---|
分子量 |
952.4 g/mol |
IUPAC名 |
carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride |
InChI |
InChI=1S/3C18H15P.CO.ClH.Ru.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;/h3*1-15H;;1H;;/q;;;;;+2;-1/p-1 |
InChIキー |
AQNNBONKVCJJDU-UHFFFAOYSA-M |
正規SMILES |
[H-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


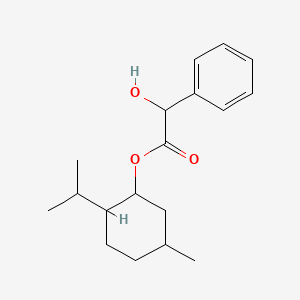

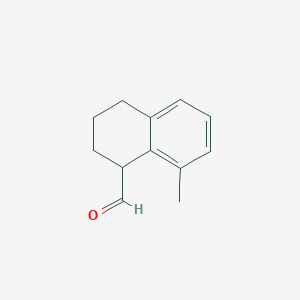

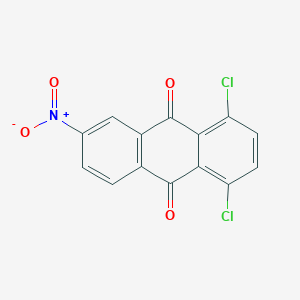
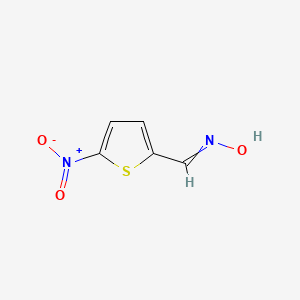


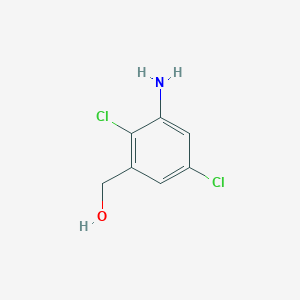
![Methyl 2-[3-(2-thienyl)acrylamido]benzoate](/img/structure/B8670941.png)
![tert-butyl N-({6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methyl)carbamate](/img/structure/B8670948.png)
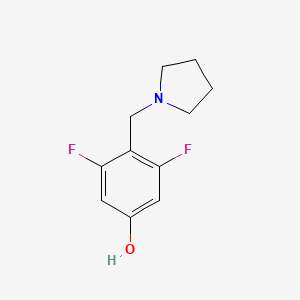
![tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B8670957.png)

